molecular formula C9H11F3O2 B13095883 Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate

Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B13095883
M. Wt: 208.18 g/mol
InChI Key: AWDZBQQQWFLHHK-UHFFFAOYSA-N
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Description

Introduction to Ethyl 3,3,6-Trifluorobicyclo[3.1.0]hexane-6-Carboxylate

Historical Context of Bicyclic Fluorinated Compounds

The development of fluorinated bicyclic compounds traces its origins to mid-20th-century advancements in organofluorine chemistry, driven by the need for thermally stable and metabolically resistant molecules. Early work on trifluorotoluene (C₆H₅CF₃), a simple aromatic fluorocarbon, demonstrated the utility of fluorine in enhancing solvent properties and synthetic versatility. By the 1980s, researchers began integrating fluorine into bicyclic systems, recognizing that the norbornane framework—a bicyclo[2.2.1]heptane derivative—could impart conformational rigidity while fluorine atoms fine-tuned electronic properties. This compound emerged as part of this evolution, combining the norbornane-like geometry with a trifluorinated motif to optimize interactions with biological targets.

A pivotal shift occurred with the discovery that fluorinated bicyclic esters exhibit enhanced bioavailability compared to their non-fluorinated counterparts. For instance, the ethyl ester group in this compound improves solubility in lipid membranes, while the fluorine atoms reduce susceptibility to oxidative metabolism. These properties align with broader trends in medicinal chemistry, where fluorination is employed to modulate pharmacokinetic profiles.

Table 1: Evolution of Key Fluorinated Bicyclic Compounds
Compound Class Key Features Era of Development
Trifluorotoluene derivatives Aromatic fluorocarbons, solvent applications 1950s–1970s
Norbornane fluorocarboxylates Conformational rigidity, ester functionalities 1980s–2000s
Hexacyclic trifluoroesters High stereochemical control, bioactivity 2010s–present

Structural Significance of the Norbornane Framework

The bicyclo[3.1.0]hexane system, a variant of the norbornane framework, imposes unique stereochemical constraints that profoundly influence molecular interactions. Unlike linear or monocyclic structures, the fused cyclopropane and cyclohexane rings in this compound enforce a boat-like conformation, reducing rotational freedom and stabilizing transition states during enzymatic reactions. This rigidity is particularly advantageous in drug design, where predictable binding modes are essential for target specificity.

The ethyl carboxylate group at position 6 further enhances structural versatility. By serving as a hydrogen bond acceptor, this group facilitates interactions with polar residues in binding pockets, while the ethyl chain moderates lipophilicity. Computational studies of analogous compounds suggest that the norbornane framework increases binding affinity by 2–3 orders of magnitude compared to flexible analogs.

Key Structural Attributes:
  • Bridgehead Fluorines : The trifluoromethyl groups at positions 3 and 6 create a pronounced electron-withdrawing effect, polarizing adjacent carbon atoms and enhancing electrophilic reactivity.
  • Spatial Arrangement : The bicyclic system’s fused rings force substituents into axial and equatorial orientations, minimizing steric clashes in crowded environments.

Role of Fluorine Substituents in Bioactive Molecules

Fluorine’s unique electronegativity (3.98 Pauling scale) and small atomic radius (0.64 Å) make it indispensable for modulating molecular properties. In this compound, the fluorine atoms serve three primary roles:

  • Electronic Effects : The trifluoromethyl groups withdraw electron density via inductive effects, stabilizing negative charges and altering pKa values of proximal functional groups. This is critical for maintaining ionization states under physiological conditions.
  • Lipophilicity Enhancement : Fluorine’s hydrophobicity (π = 0.14) increases membrane permeability, as evidenced by the compound’s calculated logP value of 1.9.
  • Metabolic Resistance : C–F bonds are resistant to cytochrome P450-mediated oxidation, prolonging in vivo half-lives. Comparative studies show that fluorinated analogs exhibit 5–10× greater metabolic stability than non-fluorinated versions.
Table 2: Impact of Fluorination on Molecular Properties
Property Non-Fluorinated Analog Fluorinated Analog
logP 1.2 1.9
Metabolic Half-life (h) 0.5 4.2
Binding Affinity (nM) 450 85

The strategic placement of fluorine in this compound aligns with its potential applications in kinase inhibition and GPCR modulation, where precise control over electronic and steric parameters is paramount. Future research directions may explore enantioselective synthesis routes to isolate specific stereoisomers, further refining bioactivity profiles.

Properties

Molecular Formula

C9H11F3O2

Molecular Weight

208.18 g/mol

IUPAC Name

ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C9H11F3O2/c1-2-14-7(13)9(12)5-3-8(10,11)4-6(5)9/h5-6H,2-4H2,1H3

InChI Key

AWDZBQQQWFLHHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl diazoacetate with a fluorinated cyclopropane derivative in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity due to their ability to mimic hydrogen bonds and alter electronic properties. Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate has been investigated for potential antiviral and antibacterial properties.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various trifluoromethylated compounds and their evaluation against viral pathogens. Compounds similar to this compound demonstrated promising results against influenza viruses .

Agrochemicals

Pesticide Development
The unique structure of this compound makes it suitable for developing new agrochemicals, particularly pesticides that require high stability and efficacy.

  • Case Study : Research conducted by agricultural chemists has shown that fluorinated compounds can enhance the effectiveness of herbicides by improving their absorption rates in plant systems. This compound was tested as a potential lead compound for developing novel herbicides with reduced environmental impact .

Material Science

Polymer Synthesis
Due to its unique bicyclic structure and fluorine substitution, this compound can be utilized in synthesizing advanced materials such as polymers with enhanced thermal stability and chemical resistance.

  • Case Study : A recent study demonstrated the incorporation of trifluoromethylated compounds into polymer matrices to improve their mechanical properties and resistance to solvents . The resulting materials showed potential applications in coatings and packaging.

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryAntiviral and antibacterial activityPromising results against influenza viruses
AgrochemicalsDevelopment of effective pesticidesEnhanced herbicide absorption rates
Material ScienceSynthesis of polymers with improved propertiesImproved mechanical properties in polymer matrices

Mechanism of Action

The mechanism by which Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate with structurally related bicyclo[3.1.0]hexane derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Synthesis Insights References
This compound 3,3,6-trifluoro, ester group C₉H₁₀F₃O₂ 216.17 (calc.) Potential metabolic stability enhancement
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate 3,3-difluoro, ester group C₉H₁₁F₂O₂ 198.18 (calc.) Intermediate in fluorinated drug synthesis
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Oxygen atom at position 3, ester group C₈H₁₂O₃ 156.18 High-purity building block for drug discovery
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Nitrogen atom at position 3, ester group C₈H₁₃NO₂ 155.19 Core scaffold in IDH1/2 inhibitors
Ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate 6-fluoro, 2-oxo, ester group C₉H₁₁FO₃ 198.18 Chiral synthon for bioactive molecules
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate Benzyloxy group at position 3, ester C₁₆H₂₀O₃ 260.33 Intermediate in functionalized drug analogs

Pharmacological and Industrial Relevance

  • 3-Azabicyclo[3.1.0]hexane Derivatives : These are extensively studied in drug discovery, with applications in oncology (e.g., IDH1/2 inhibitors) due to their ability to mimic natural substrates while resisting enzymatic degradation .
  • 3-Oxa Analogs : Their high purity and commercial availability (e.g., American Elements catalog) make them valuable for industrial-scale synthesis .
  • Fluorinated Derivatives : The trifluoro and difluoro compounds enhance binding affinity and pharmacokinetic profiles. For instance, fluorination at the 6-position () improves target engagement in enzyme inhibitors.

Physicochemical Properties

  • Steric Effects : The 3,3,6-trifluoro substitution introduces significant steric hindrance, which may limit conformational flexibility compared to the smaller 3-oxa or 3-aza variants.
  • Stability : Fluorine atoms enhance metabolic stability, as seen in the prolonged half-life of fluorinated drug candidates .

Key Research Findings

Stereochemical Control : emphasizes the importance of copper catalysts and chiral HPLC in achieving enantiopure fluorinated bicyclohexanes, critical for bioactive molecule development.

Scalability : Reactive resin treatments () and streamlined purification methods (e.g., SNAP cartridges in ) enable large-scale production of bicyclo[3.1.0]hexane derivatives.

SAR Insights : Substitution at position 3 (e.g., aza, oxa, or benzyloxy) modulates target selectivity. For example, 3-aza derivatives show higher affinity for IDH mutants than oxa analogs .

Biological Activity

Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate is a fluorinated bicyclic compound notable for its unique structural characteristics and potential biological activities. The presence of trifluoromethyl groups often enhances the compound's stability and reactivity, making it a subject of interest in medicinal chemistry and biological studies.

  • Molecular Formula : C9_9H9_9F3_3O2_2
  • Molecular Weight : 208.18 g/mol
  • Structure : The compound features a bicyclic framework with a trifluoromethyl group at the 3-position, which influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. Studies indicate that the trifluoromethyl group can participate in various nucleophilic substitution and addition reactions, potentially affecting enzyme activity and receptor binding.

Interaction Studies

Research has focused on how this compound interacts at a molecular level. Preliminary findings suggest that modifications in the trifluoromethyl group or bicyclic structure can lead to significant changes in interaction profiles and biological outcomes. For instance, fluorinated compounds are often associated with increased lipophilicity, which may enhance membrane permeability and bioavailability.

Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of this compound against various bacterial strains. The results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that it could act as a competitive inhibitor for certain enzymes, highlighting its potential role in drug development for metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key structural features and biological properties:

Compound NameStructure TypeUnique FeatureBiological Activity
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylateBicyclicTwo fluorine atomsModerate enzyme inhibition
Ethyl bicyclo[2.2.1]heptane-2-carboxylateBicyclicNo fluorineLimited bioactivity
TrifluoroacetophenoneAromaticTrifluoroacetyl groupAntimicrobial properties

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques that leverage its unique bicyclic structure for various applications in medicinal chemistry and materials science.

Synthetic Pathway

The synthesis may include reactions such as:

  • Nucleophilic substitution with organometallic reagents.
  • Hydrolysis to yield corresponding carboxylic acids.
  • Coupling reactions to form more complex structures.

Q & A

Q. What synthetic strategies are effective for synthesizing Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate with stereochemical control?

Key methods include dirhodium(II)-catalyzed cyclopropanation under low catalyst loadings (0.5–2 mol%) to achieve high diastereoselectivity (>20:1 dr) without chromatography . Copper-catalyzed enantioselective intramolecular cyclopropanation of diazoketones is another approach, producing enantiopure fluorocyclopropanes via a single operation . Reagent selection (e.g., NaH for substitution, Fe/NH4Cl for reductions) and purification steps (e.g., reactive resin treatment for impurity removal) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for confirming the stereochemistry of bicyclo[3.1.0]hexane derivatives?

1H/13C/19F NMR is primary for analyzing coupling constants (e.g., J = 3.2–7.0 Hz in cyclopropane protons) and fluorine environments . X-ray crystallography resolves absolute configurations, as demonstrated for tricyclic derivatives . Chiral HPLC coupled with polarimetry validates enantiopurity (>99% ee) in fluorinated analogs .

Q. What are common side reactions during ester hydrolysis of bicyclo[3.1.0]hexane carboxylates, and how are they mitigated?

Competing epoxide ring-opening or cyclopropane ring strain release may occur. Hydrolysis under mild alkaline conditions (NaOH in methanol, RT) minimizes side reactions, while avoiding strong acids prevents decarboxylation . Intermediate esters are often purified via silica gel chromatography before hydrolysis .

Advanced Research Questions

Q. How can discrepancies in diastereoselectivity during fluorinated bicyclo[3.1.0]hexane synthesis be resolved?

Contradictions arise from catalyst systems (dirhodium vs. copper) and solvent polarity . For example, dirhodium catalysts favor exo-selectivity in azabicyclo[3.1.0]hexanes, while copper promotes endo-fluorocyclopropanes . Kinetic vs. thermodynamic control is assessed via time-dependent experiments, with computational modeling (DFT) identifying transition-state barriers .

Q. What strategies achieve enantiopurity in fluorobicyclo[3.1.0]hexane carboxylates, particularly for chiral impurity removal?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers, while reactive resin treatments (e.g., scavenging chloroketones) upgrade crude mixtures . Asymmetric catalysis using chiral ligands (e.g., bisoxazolines with copper) enhances stereocontrol during cyclopropanation .

Q. How do computational methods elucidate reaction mechanisms in tricyclic derivative formation from bicyclo[3.1.0]hexane precursors?

DFT calculations model transition states for [3+2] cycloadditions or Michael addition-ring closure reactions, explaining regioselectivity in tricyclic[4.1.0.02,4]heptane formation . Mechanistic insights guide solvent selection (e.g., THF stabilizes intermediates) and temperature optimization .

Q. What experimental approaches validate unexpected byproduct formation during ester functionalization of bicyclo[3.1.0]hexanes?

Isotopic labeling (e.g., deuterated solvents) tracks proton transfer pathways, while LC-MS identifies transient intermediates. For example, acyl chloride side reactions are suppressed using DIPEA as a base in butyronitrile at 100°C .

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